Torcetrapib

Übersicht

Beschreibung

Torcetrapib ist eine Verbindung, die von Pfizer zur Behandlung von Hypercholesterinämie (erhöhte Cholesterinwerte) und zur Vorbeugung von Herz-Kreislauf-Erkrankungen entwickelt wurde. Es ist bekannt für seine Fähigkeit, das Cholesterylester-Transferprotein (CETP) zu hemmen, das eine Rolle beim Transfer von Cholesterin von High-Density-Lipoprotein (HDL) zu Low-Density-Lipoprotein (LDL) und Very-Low-Density-Lipoprotein (VLDL) spielt. Durch die Hemmung von CETP erhöht this compound den HDL-Cholesterinspiegel und senkt den LDL-Cholesterinspiegel .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a model compound for studying CETP inhibition and its effects on cholesterol metabolism.

Biology: Research has focused on understanding the molecular mechanisms by which torcetrapib affects lipid metabolism and cardiovascular health.

Medicine: Although its development was halted due to adverse effects, this compound has provided valuable insights into the role of HDL cholesterol in cardiovascular disease

Wirkmechanismus

Target of Action

Torcetrapib primarily targets the Cholesteryl Ester Transfer Protein (CETP) . CETP plays a crucial role in the transfer of cholesterol from High-Density Lipoprotein (HDL) cholesterol to Very Low-Density or Low-Density Lipoproteins (VLDL or LDL) .

Mode of Action

This compound acts as a CETP inhibitor . By inhibiting CETP, this compound disrupts the normal transfer of cholesterol from HDL to VLDL or LDL . This inhibition results in an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels .

Biochemical Pathways

The inhibition of CETP by this compound affects the lipid transfer pathway, leading to an increase in HDL cholesterol and apolipoprotein A-I levels, and a decrease in LDL cholesterol and apolipoprotein B levels . The exact biochemical pathways affected by this compound are complex and involve multiple interconnected pathways .

Pharmacokinetics

It is known that this compound is moderately absorbed with a bioavailability of 33 to 45% and readily distributed throughout the body . The clearance of this compound is low . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The primary result of this compound’s action is an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels . This could potentially lead to a reduction in the risk of cardiovascular disease.

Biochemische Analyse

Biochemical Properties

Torcetrapib plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with CETP, a crucial protein in the reverse cholesterol transport pathway . The interaction between this compound and CETP leads to an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels .

Cellular Effects

This compound influences cell function by modulating lipid profiles within cells. By inhibiting CETP, this compound increases the levels of HDL cholesterol, which is known to exert protective effects on cells, particularly in the context of cardiovascular disease . This modulation of lipid profiles can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to CETP, thereby inhibiting the protein’s function . This inhibition disrupts the normal transfer of cholesteryl esters and triglycerides between lipoproteins, leading to increased HDL cholesterol levels and decreased LDL cholesterol levels .

Metabolic Pathways

This compound is involved in the lipid metabolism pathway, specifically the reverse cholesterol transport pathway . It interacts with CETP, an enzyme crucial for the transfer of lipids between lipoproteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in lipid metabolism. As a CETP inhibitor, this compound likely interacts with lipid transporters and binding proteins .

Subcellular Localization

Given its role as a CETP inhibitor, it is likely that the drug localizes to areas of the cell where CETP is found and lipid transfer occurs .

Vorbereitungsmethoden

Die Synthese von Torcetrapib umfasst mehrere Schritte, beginnend mit der Aminierung von p-Chlortrifluoryltoluol, einer Reaktion, die von Dr. Stephen Buchwald am MIT entwickelt wurde. Die Verbindung wird dann durch eine Reihe von Reaktionen weiterverarbeitet, um das Endprodukt zu erhalten. Industrielle Produktionsverfahren umfassen die Verwendung von festen Lipiddispersionen zur Verbesserung der oralen Bioverfügbarkeit von this compound . Dies beinhaltet die Einarbeitung des Arzneimittels in feste Lipidmikropartikel (SLMs) oder feste Lipidnanopartikel (SLNs) unter Verwendung einer antisolventen Fällungsstrategie .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern und damit seine pharmakologischen Eigenschaften beeinflussen.

Substitution: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Halogenierungsmittel und Nukleophile, die zur Bildung verschiedener Derivate führen.

Hydrolyse: Diese Reaktion kann die Esterbindungen in this compound aufbrechen, was zur Bildung von Carbonsäuren und Alkoholen führt.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung für die Untersuchung der CETP-Hemmung und ihrer Auswirkungen auf den Cholesterinstoffwechsel.

Biologie: Die Forschung konzentrierte sich auf das Verständnis der molekularen Mechanismen, durch die this compound den Lipidstoffwechsel und die Herz-Kreislauf-Gesundheit beeinflusst.

Medizin: Obwohl seine Entwicklung aufgrund von Nebenwirkungen gestoppt wurde, hat this compound wertvolle Erkenntnisse über die Rolle von HDL-Cholesterin bei Herzerkrankungen geliefert

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des Cholesterylester-Transferproteins (CETP), das normalerweise Cholesterin von HDL zu LDL und VLDL transferiert. Durch die Hemmung dieses Prozesses erhöht this compound den HDL-Cholesterinspiegel und senkt den LDL-Cholesterinspiegel . Dieser Mechanismus beinhaltet die Bindung an CETP und die Verhinderung seiner Wechselwirkung mit Lipoproteinen, wodurch die Cholesterinverteilung im Körper verändert wird .

Analyse Chemischer Reaktionen

Torcetrapib undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions can modify the functional groups within the molecule, affecting its pharmacological properties.

Substitution: Common reagents used in these reactions include halogenating agents and nucleophiles, leading to the formation of different derivatives.

Hydrolysis: This reaction can break down the ester bonds in this compound, resulting in the formation of carboxylic acids and alcohols.

Vergleich Mit ähnlichen Verbindungen

Torcetrapib gehört zu einer Klasse von Verbindungen, die als CETP-Hemmer bekannt sind. Ähnliche Verbindungen sind:

- Dalcetrapib

- Anacetrapib

- Evacetrapib

Diese Verbindungen hemmen auch CETP und wurden auf ihr Potenzial untersucht, den HDL-Cholesterinspiegel zu erhöhen und den LDL-Cholesterinspiegel zu senken. This compound ist insofern einzigartig, als seine Entwicklung aufgrund von Nebenwirkungen wie erhöhter Mortalität und kardiovaskulären Ereignissen gestoppt wurde . Andere CETP-Hemmer haben günstigere Sicherheitsprofile gezeigt und werden weiterhin auf ihr therapeutisches Potenzial untersucht .

Eigenschaften

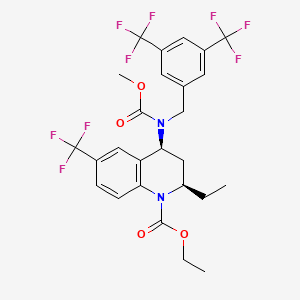

IUPAC Name |

ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F9N2O4/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35/h6-11,18,21H,4-5,12-13H2,1-3H3/t18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSGWTNRGKRWGS-NQIIRXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F9N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180873 | |

| Record name | Torcetrapib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Torcetrapib is an inhibitor of cholesteryl ester-transfer protein (CETP) that increases high-density lipoprotein (HDL) cholesterol levels. The drug increases HDL-cholesterol and apolipoprotein A-I levels and decreases LDL-cholesterol and apolipoprotein B levels. The effect is showed in monotherapy and when administered in combination with statins. | |

| Record name | Torcetrapib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

262352-17-0 | |

| Record name | Torcetrapib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262352-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Torcetrapib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262352170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Torcetrapib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Torcetrapib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 262352-17-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TORCETRAPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N4457MV2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Torcetrapib?

A1: this compound acts as a selective inhibitor of CETP. [] CETP typically facilitates the exchange of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins like LDL and VLDL. [] By inhibiting CETP, this compound increases HDL cholesterol (HDL-C) levels and decreases LDL cholesterol (LDL-C) levels. [, ]

Q2: What were the observed lipid changes in patients treated with this compound?

A2: Clinical trials demonstrated that this compound significantly increased HDL-C levels (by up to 72%) and decreased LDL-C levels (by up to 25%). [, , , ] These lipid changes were observed both when this compound was administered alone and in combination with statin therapy. [, ]

Q3: How does this compound affect apolipoprotein E metabolism?

A4: In subjects treated with this compound alone, VLDL apolipoprotein E (apoE) pool size decreased due to increased apoE fractional catabolic rate (FCR). [] When added to atorvastatin treatment, this compound increased both VLDL apoE FCR and production rate, leading to increased VLDL apoE content. [] This is thought to enhance VLDL clearance and reduce LDL production. []

Q4: Does this compound influence reverse cholesterol transport?

A5: While this compound increases HDL-C levels, its impact on reverse cholesterol transport markers, such as fecal sterol excretion, appears to be insignificant. [] Research suggests that while this compound increases HDL apoA-I concentrations by delaying its catabolism, it doesn't significantly affect HDL apoA-I production rate or fecal sterol excretion. []

Q5: How does this compound affect the atherogenicity of postprandial triglyceride-rich lipoproteins?

A6: Studies show that this compound, in conjunction with atorvastatin, can attenuate the atherogenic potential of postprandial triglyceride-rich lipoproteins. [] It achieves this by reducing the incremental postprandial area under the curve for VLDL-1 and VLDL-2, decreasing the cholesterol ester/triglyceride ratio in these particles, and enriching VLDL-1 with apoE. []

Q6: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C25H29F6NO4. Its molecular weight is 517.5 g/mol. []

Q7: What is known about the structure-activity relationship of this compound and its analogs?

A8: The 1,2,3,4-tetrahydroquinoline (THQ) scaffold found in this compound is associated with off-target cardiovascular toxicity. [] Research efforts have focused on developing non-THQ CETP inhibitors to circumvent this issue. [] For example, isonipecotic acid derivative analogs of this compound, like PF-04445597, demonstrate improved aqueous solubility and lack aldosterone secretion in human H295R adrenal carcinoma cells. []

Q8: How is this compound metabolized in the body?

A9: this compound undergoes extensive metabolism, primarily through oxidation. [] The initial step often involves CYP3A-mediated decarbamoylation. [] Subsequent oxidation leads to major metabolites like bistrifluoromethylbenzoic acid (M1) and quinaldic acid (M4). [, ] Interestingly, this compound metabolism can generate unusual metabolites such as 3,5-bis(trifluoromethyl)phenyl-(methoxycarbonyl)methanesulfonic acid (M28). []

Q9: What is the primary route of elimination for this compound?

A10: Following oral administration, a majority of the administered dose of this compound is excreted in the feces, with a smaller portion excreted in the urine. [] The parent compound itself is not detected in the excreta, highlighting its extensive metabolism. [, ]

Q10: How do the pharmacokinetics of this compound differ across species?

A11: While the primary metabolic pathways are similar across species, the major circulating and excretory metabolites of this compound vary between mice, rats, and monkeys. [] This interspecies variability in drug metabolism underscores the importance of careful species selection for preclinical studies.

Q11: What preclinical models were used to study the effects of this compound?

A12: Various animal models, including rabbits and hamsters, were used to study the effects of this compound on atherosclerosis and lipid metabolism. [, , ] Additionally, studies on human macrophage foam cells were conducted to evaluate the impact of this compound on cholesterol efflux. []

Q12: Did this compound show efficacy in preclinical models of atherosclerosis?

A13: In New Zealand White rabbits fed an atherogenic diet, this compound at a dose that increased HDL-C levels by at least threefold reduced aortic atherosclerosis by 60% and lowered aortic cholesterol content. [] This reduction in atherosclerosis was correlated with an increased ratio of total plasma cholesterol to HDL-C. []

Q13: What were the findings of the ILLUMINATE clinical trial?

A14: The ILLUMINATE trial was a large, phase 3 clinical trial that investigated the effects of this compound in combination with atorvastatin on major cardiovascular events in high-risk patients. [] Contrary to expectations, the trial was terminated early due to an increased risk of death from any cause and major cardiovascular events in the this compound group. [, ]

Q14: Did this compound demonstrate any benefit on atherosclerosis progression in clinical trials?

A15: Despite favorable changes in lipid profiles, this compound failed to show a significant reduction in the progression of atherosclerosis in clinical trials like ILLUSTRATE and RADIANCE. [, , , ] Some studies even reported an increase in carotid intima-media thickness in patients treated with this compound plus atorvastatin compared to atorvastatin alone. []

Q15: What were the main safety concerns associated with this compound?

A16: this compound treatment was linked to an increase in blood pressure and aldosterone levels in clinical trials. [, , , , , ] Additionally, patients receiving this compound exhibited elevated serum sodium and bicarbonate levels, coupled with a decrease in potassium levels. [, ] These electrolyte disturbances were associated with an increased risk of death in the ILLUMINATE trial. []

Q16: What is the hypothesized mechanism behind the adverse effects of this compound?

A17: The adverse effects of this compound, particularly the increase in blood pressure and aldosterone, are thought to be mediated by off-target effects unrelated to its CETP inhibition. [, , , ] Studies have shown that this compound can induce aldosterone and cortisol production in adrenal cells through a mechanism involving L-type calcium channels. [, ]

Q17: Did this compound affect endothelial function?

A18: Research indicates that this compound can impair endothelial function independently of its CETP inhibitory action. [, ] Studies on rabbits and spontaneously hypertensive rats have shown that this compound can inhibit acetylcholine-induced vasodilation, reduce nitric oxide release, increase reactive oxygen species generation, and upregulate endothelin-1 production. [, ]

Q18: Did this compound have any impact on glucose metabolism?

A19: Interestingly, this compound demonstrated unexpected improvements in glycemic control in patients with type 2 diabetes mellitus enrolled in the ILLUMINATE trial. [, ] this compound treatment was associated with lower plasma glucose, insulin, and hemoglobin A1c levels compared to atorvastatin alone, suggesting improved insulin sensitivity. [, ]

Q19: What analytical techniques were employed to study this compound and its metabolites?

A20: A variety of analytical techniques, including high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection, liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS), have been used for the analysis of this compound and its metabolites in various matrices. [] High-resolution LC-MS and 1H nuclear magnetic resonance (NMR) spectroscopy were specifically used to characterize novel and unusual metabolites of this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.